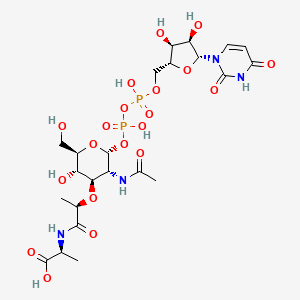
Senkyunolide H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senkyunolide I is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong and Angelica sinensis . It has garnered significant attention due to its potential therapeutic effects, particularly in cardio-cerebral vascular applications . This compound is known for its stability to heat, acid, and oxygen, and it exhibits good blood-brain barrier permeability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide H involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials . Chemical synthesis routes often involve the cyclization of precursor molecules under controlled conditions to form the phthalide structure .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound . Additionally, advancements in biotechnological methods, including the use of microbial fermentation, are being explored to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Senkyunolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .
Applications De Recherche Scientifique
Senkyunolide I has a wide range of applications in scientific research:
Mécanisme D'action
Senkyunolide I exerts its effects through multiple molecular targets and pathways:
Cardiovascular Effects: It inhibits the expression of coagulation factor VII, which plays a critical role in the coagulation cascade.
Neuroprotective Effects: The compound up-regulates the phosphorylation of Erk1/2 and induces Nrf2 nuclear translocation, enhancing the expression of antioxidant enzymes such as HO-1 and NQO1.
Anti-inflammatory Effects: Senkyunolide I modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(3Z)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4- |
Clé InChI |
DQNGMIQSXNGHOA-WTKPLQERSA-N |
SMILES isomérique |
CCC/C=C\1/C2=C(C(C(CC2)O)O)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonymes |
senkyunolide H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)




![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)

